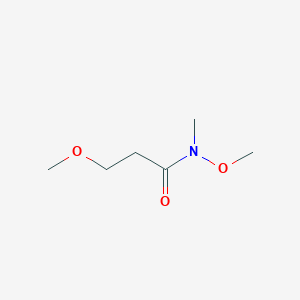
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-nitrophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazine ring, and a piperidine ring. These types of rings are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a piperidine ring (a six-membered ring with one nitrogen atom). These rings are likely to influence the compound’s reactivity and interactions with biological targets .科学的研究の応用
Synthesis and Antitumor Activities : A study by Bialy and Gouda (2011) focused on the synthesis of various heterocyclic compounds, including those related to the queried compound, exploring their antitumor and antioxidant activities (Bialy & Gouda, 2011).
Cytotoxic Heterocyclic Compounds : Mansour et al. (2020) synthesized derivatives that bear resemblance to the compound , investigating their cytotoxic activity against cancer cell lines (Mansour et al., 2020).
Molecular Structure Investigations : Shawish et al. (2021) conducted molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, similar to the structure of the queried compound (Shawish et al., 2021).
Synthesis of Isoxazolines and Isoxazoles : Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition, which is related to the compound's structural class (Rahmouni et al., 2014).
Biological Evaluation of Derivatives : Yengoyan et al. (2018) reported on the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives, including preliminary biological evaluation, indicating potential applications in stimulating plant growth (Yengoyan et al., 2018).
Heterocyclic Synthesis Utilizing Enaminonitriles : Fadda et al. (2012) conducted a study on the utility of enaminonitriles in heterocyclic synthesis, which is relevant to the synthesis pathways of compounds similar to the queried one (Fadda et al., 2012).
Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interactions of a compound structurally related to the queried one with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions (Shim et al., 2002).
Synthesis and Theoretical Studies of Derivatives : Al-Amiery et al. (2012) synthesized and conducted theoretical studies on a series of pyranopyrazoles, contributing to the understanding of the chemical properties of similar compounds (Al-Amiery et al., 2012).
作用機序
The mechanism of action would depend on the specific biological target of the compound. Many drugs work by interacting with proteins in the body, often binding to a specific site on the protein and influencing its activity. The pyrazole, pyridazine, and piperidine rings in this compound could potentially allow it to bind to a variety of biological targets .
Safety and Hazards
将来の方向性
Future research on this compound could involve further studies to determine its physical and chemical properties, potential biological targets, and possible applications (for example, as a pharmaceutical drug). Such studies could provide valuable information about this compound and its potential uses .
特性
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3/c1-14-12-15(2)27(25-14)20-7-6-19(23-24-20)26-10-8-16(9-11-26)21(29)22-17-4-3-5-18(13-17)28(30)31/h3-7,12-13,16H,8-11H2,1-2H3,(H,22,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALCVVVYNUJTAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

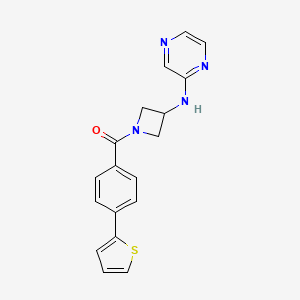
![Methyl 2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2406223.png)
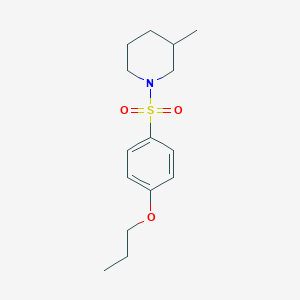
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

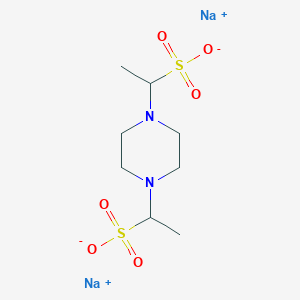
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
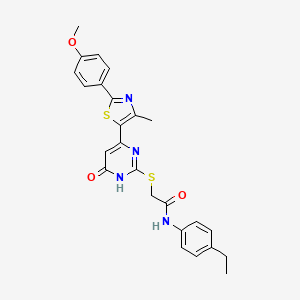
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)
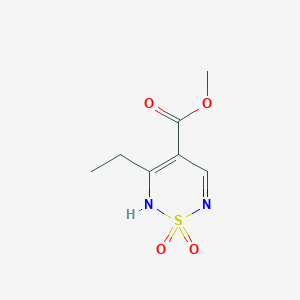
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2406243.png)
